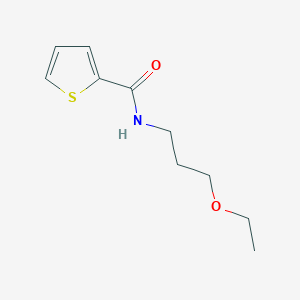![molecular formula C26H32N2O7S B216556 but-2-enedioic acid;1-(3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-3-[2-(3,4-dimethoxyphenyl)ethylamino]propan-1-one CAS No. 105394-80-7](/img/structure/B216556.png)
but-2-enedioic acid;1-(3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-3-[2-(3,4-dimethoxyphenyl)ethylamino]propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
KT 362 es un compuesto novedoso conocido por su función como antagonista de los canales de calcio, potasio y sodio. Se utiliza principalmente en la investigación científica debido a su capacidad para causar vasodilatación al afectar la movilización de calcio intracelular en las células musculares auriculares . KT 362 ha mostrado efectos significativos en la relajación de las tiras de arterias femorales y basilares en conejos .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
KT 362 se puede sintetizar a través de un proceso de varios pasos que involucra los siguientes pasos clave:
Formación del núcleo de benzotiazepina: Esto implica la ciclización de precursores apropiados en condiciones controladas.
Reacciones de sustitución: Introducción del grupo dimetoxi fenilo y otros sustituyentes a través de reacciones de sustitución nucleofílica.
Purificación: El producto final se purifica utilizando técnicas como la recristalización o la cromatografía para lograr una alta pureza.
Métodos de producción industrial
La producción industrial de KT 362 implica la escalabilidad de las rutas sintéticas mencionadas anteriormente. El proceso se optimiza para el rendimiento y la pureza, a menudo involucra reactores automatizados y sistemas de flujo continuo para garantizar una calidad de producción constante.
Análisis De Reacciones Químicas
Tipos de reacciones
KT 362 experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: KT 362 se puede oxidar en condiciones específicas para formar derivados oxidados.
Reducción: Las reacciones de reducción se pueden emplear para modificar los grupos funcionales presentes en KT 362.
Sustitución: Las reacciones de sustitución nucleofílica y electrofílica son comunes en la síntesis y modificación de KT 362.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio e hidruro de sodio y boro.
Sustitución: Se utilizan reactivos como haluros de alquilo y haluros de arilo en reacciones de sustitución.
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen varios derivados de KT 362 con grupos funcionales modificados, que se pueden utilizar para futuras investigaciones y desarrollo.
Aplicaciones Científicas De Investigación
KT 362 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como compuesto modelo para estudiar el antagonismo de los canales iónicos y sus efectos en los procesos celulares.
Biología: Se emplea en estudios que involucran la movilización de calcio y su impacto en las funciones celulares.
Medicina: Investigado por sus posibles efectos terapéuticos en el tratamiento de enfermedades cardiovasculares debido a sus propiedades vasodilatadoras.
Industria: Se utiliza en el desarrollo de nuevos productos farmacéuticos y como compuesto de referencia en los procesos de control de calidad.
Mecanismo De Acción
KT 362 ejerce sus efectos al antagonizar los canales de calcio, potasio y sodio. Esto conduce a la inhibición de la movilización de calcio dentro de las células musculares auriculares, lo que resulta en vasodilatación. El compuesto también afecta las corrientes iónicas de la membrana en los miocitos ventriculares, reduciendo la corriente máxima de sodio y la corriente de calcio de tipo L .
Comparación Con Compuestos Similares
KT 362 es único en su capacidad de antagonizar múltiples canales iónicos simultáneamente. Compuestos similares incluyen:
Gallopamil: Otro antagonista de los canales de calcio, pero con un mecanismo de acción diferente.
Ryanodina: Afecta los canales de liberación de calcio, lo que difiere del modo de acción de KT 362.
Benidipina: Un bloqueador de los canales de calcio con propiedades farmacológicas distintas.
KT 362 destaca por su enfoque multidiana, lo que lo convierte en un compuesto valioso para la investigación en varios campos.
Propiedades
Número CAS |
105394-80-7 |
|---|---|
Fórmula molecular |
C26H32N2O7S |
Peso molecular |
516.6 g/mol |
Nombre IUPAC |
(E)-but-2-enedioic acid;1-(3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-3-[2-(3,4-dimethoxyphenyl)ethylamino]propan-1-one |
InChI |
InChI=1S/C22H28N2O3S.C4H4O4/c1-26-19-9-8-17(16-20(19)27-2)10-12-23-13-11-22(25)24-14-5-15-28-21-7-4-3-6-18(21)24;5-3(6)1-2-4(7)8/h3-4,6-9,16,23H,5,10-15H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clave InChI |
YIVXAQUBENUHJC-WLHGVMLRSA-N |
SMILES |
COC1=C(C=C(C=C1)CCNCCC(=O)N2CCCSC3=CC=CC=C32)OC.C(=CC(=O)O)C(=O)O |
SMILES isomérico |
COC1=C(C=C(C=C1)CCNCCC(=O)N2CCCSC3=CC=CC=C32)OC.C(=C/C(=O)O)\C(=O)O |
SMILES canónico |
COC1=C(C=C(C=C1)CCNCCC(=O)N2CCCSC3=CC=CC=C32)OC.C(=CC(=O)O)C(=O)O |
Sinónimos |
5-(3-((2-(3,4-dimethoxyphenyl)ethyl)amino)-1-oxopropyl)-2,3,4,5-tetrahydro-1,5-benzothiazepine fumarate KT 362 KT-362 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



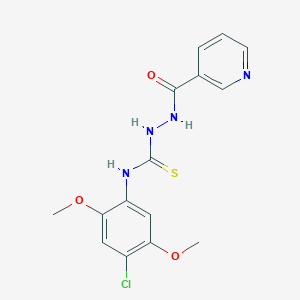
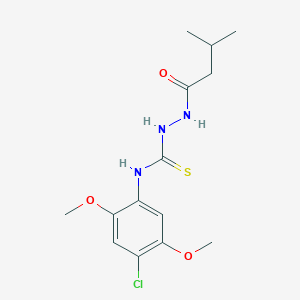

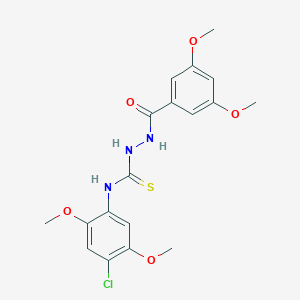
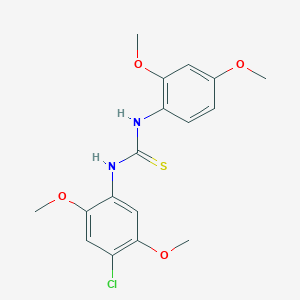
![4-bromo-N-[4-(dipropylsulfamoyl)phenyl]benzamide](/img/structure/B216484.png)
![2,4-dichloro-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B216485.png)
![2,4-dichloro-N-[4-(dipropylsulfamoyl)phenyl]benzamide](/img/structure/B216486.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide](/img/structure/B216489.png)
![N-[4-(dipropylsulfamoyl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B216490.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide](/img/structure/B216492.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B216494.png)
